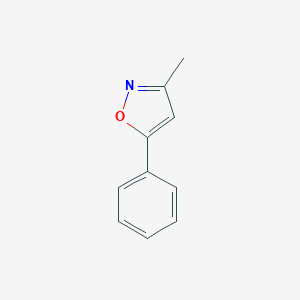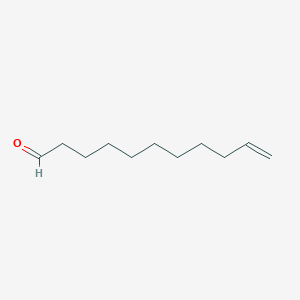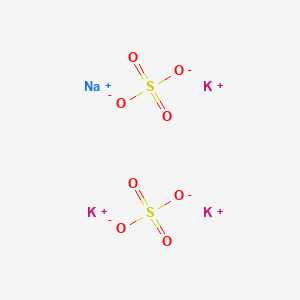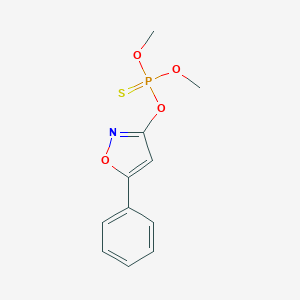
2,2,2-トリデウテリオ-1-フェニルエタノール
概要
説明
2,2,2-Trideuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol, where three hydrogen atoms are replaced by deuterium. This compound has the molecular formula C8H7D3O and a molecular weight of 125.183 g/mol . It is commonly used in scientific research due to its unique isotopic properties.
科学的研究の応用
2,2,2-Trideuterio-1-phenylethanol is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
作用機序
Target of Action
2,2,2-Trideuterio-1-phenylethanol is a deuterated derivative of 1-phenylethanol It has been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a crucial role in nerve signal transmission.
Mode of Action
It’s known that the compound undergoes a stereospecific oxygen rearrangement in certain reactions . This suggests that it may interact with its targets in a stereospecific manner, leading to changes in the target’s function or structure.
Biochemical Pathways
Pharmacokinetics
Its physical properties such as density (1048 g/mL at 25ºC), boiling point (204ºC at 745 mm Hg), and melting point (19-20ºC) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
It’s known that the compound has antimicrobial activity against selected phytopathogenic fungi . This suggests that it may have a role in disrupting the growth or function of these organisms.
生化学分析
Biochemical Properties
The biochemical properties of 2,2,2-Trideuterio-1-phenylethanol are not well-studied. It can be inferred from its non-deuterated analog, 1-phenylethanol, which is known to interact with various enzymes and proteins. For instance, 1-phenylethanol is a substrate for the enzyme alcohol dehydrogenase, which catalyzes its oxidation to acetophenone . The interactions of 2,2,2-Trideuterio-1-phenylethanol with biomolecules would likely be similar, but the presence of deuterium atoms could potentially affect these interactions due to the kinetic isotope effect.
Cellular Effects
Its analog, 1-phenylethanol, has been shown to have bacteriostatic activity, affecting the structure of biomembranes
Molecular Mechanism
The exact molecular mechanism of 2,2,2-Trideuterio-1-phenylethanol is not well-understood. It’s likely that it shares similar mechanisms with its non-deuterated analog, 1-phenylethanol. For instance, 1-phenylethanol is known to insert into lipid bilayers and disturb the membrane organization . The presence of deuterium atoms in 2,2,2-Trideuterio-1-phenylethanol could potentially affect these interactions and mechanisms.
Metabolic Pathways
Its analog, 1-phenylethanol, is known to be involved in the Ehrlich pathway, a series of biochemical reactions that convert amino acids into alcohols . It’s plausible that 2,2,2-Trideuterio-1-phenylethanol might be involved in similar pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trideuterio-1-phenylethanol typically involves the reduction of deuterated precursors. One common method is the reduction of deuterated benzaldehyde using deuterated reducing agents such as lithium aluminium deuteride (LiAlD4). The reaction is carried out in anhydrous conditions to prevent the exchange of deuterium with hydrogen .
Industrial Production Methods: Industrial production of 2,2,2-Trideuterio-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent control of reaction conditions to ensure the high isotopic purity of the final product.
化学反応の分析
Types of Reactions: 2,2,2-Trideuterio-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated benzaldehyde.
Reduction: Further reduction can yield deuterated phenylethylamine.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Lithium aluminium deuteride (LiAlD4) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Deuterated benzaldehyde.
Reduction: Deuterated phenylethylamine.
Substitution: Various deuterated derivatives depending on the substituent introduced.
類似化合物との比較
1-Phenylethanol: The non-deuterated analog of 2,2,2-Trideuterio-1-phenylethanol.
2,2,2-Trideuterio-2-phenylethanol: Another deuterated derivative with deuterium atoms at different positions.
Deuterated Benzyl Alcohol: A similar compound with deuterium atoms in the benzyl alcohol structure.
Uniqueness: 2,2,2-Trideuterio-1-phenylethanol is unique due to the specific placement of deuterium atoms, which provides distinct isotopic labeling advantages. This specificity allows for precise tracking in studies involving reaction mechanisms and metabolic pathways, making it a preferred choice in various research applications .
特性
IUPAC Name |
2,2,2-trideuterio-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575820 | |
| Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17537-32-5 | |
| Record name | α-(Methyl-d3)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17537-32-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)



![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)



